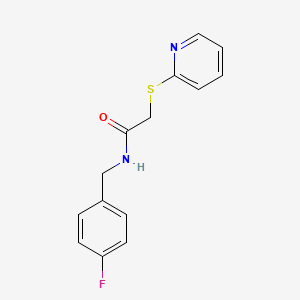

![molecular formula C13H12FN3O B2518326 6-氟-4-{2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基}喹唑啉 CAS No. 2097895-29-7](/img/structure/B2518326.png)

6-氟-4-{2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基}喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorine-substituted quinazoline derivatives has been explored in the context of developing compounds with potential anti-inflammatory activity. In one study, two derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) were synthesized through Michael addition reactions. These reactions involved guanidine hydrochloride and α,β-unsaturated ketones, specifically (E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one and (E)-2-(4-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. The process resulted in a pair of isomers, each with a chiral carbon atom, which crystallized in an achiral space group. The chloride ion present in the structure played a crucial role in the formation of a 3D network through hydrogen bonds and π-π interactions .

Molecular Structure Analysis

The molecular structure of the synthesized BQA derivatives was determined using single-crystal X-ray diffraction. This analysis revealed that the compounds possess chiral carbon atoms and crystallize in the achiral space group P21/c. The presence of the chloride ion as a hydrogen-bond acceptor was significant in the formation of the molecular structure, contributing to the stability of the 3D network formed by intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of the BQA derivatives was not explicitly detailed in the provided data. However, the synthesis process involving Michael addition suggests that the compounds can participate in reactions typical for amines and unsaturated ketones. The presence of fluorine atoms may influence the reactivity, as fluorine is known to be an electron-withdrawing group that can affect the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical properties of the BQA derivatives were enhanced compared to the starting ketones, with solubilities exceeding 50 mg/ml in water or PBS buffer at room temperature. This improvement in solubility is advantageous for potential biological applications. The chemical properties, such as the potential for anti-inflammatory activity, were also investigated. The derivatives displayed more potent inhibitory effects on LPS-induced NO secretion than the starting ketones, indicating their potential as anti-inflammatory agents. The fluorine substituents, whether in the ortho or para position, contributed to this increased activity .

In another study, a series of chiral quinolones with a fluorocyclopropyl group were synthesized, focusing on the stereochemical and physicochemical properties of the molecules. The absolute configurations of the moieties were determined by X-ray crystallographic analysis. The stereochemical structure-activity relationship studies showed that certain stereoisomers were more potent against Gram-positive and Gram-negative bacteria. One compound, in particular, demonstrated moderate lipophilicity and favorable pharmacokinetic profiles, suggesting its potential as an antibacterial agent .

科学研究应用

针对呼吸道病原体的有效抗菌活性

研究重点介绍了新型喹唑啉衍生物的设计和合成,例如那些结合了6-氟喹诺酮结构的衍生物,它们对一系列呼吸道病原体表现出有效的体外抗菌活性。这些包括革兰氏阳性菌,如肺炎链球菌和金黄色葡萄球菌,以及革兰氏阴性菌,如流感嗜血杆菌和卡他莫拉菌。值得注意的是,这些化合物已显示出对多重耐药肺炎链球菌和耐喹诺酮金黄色葡萄球菌的有效性,以及在由多重耐药病原体引起的小鼠肺炎模型中具有出色的体内活性(Odagiri 等人,2013 年)。

新型喹唑啉酮衍生物的抗菌评价

另一项研究合成了新型含氟衍生物,它们表现出显着的体外抗菌效力。这项研究强调了喹唑啉酮衍生物作为开发新的抗菌剂的基石的潜力,这些抗菌剂能够解决细菌和真菌感染。合成化合物针对各种菌株进行了评估,包括金黄色葡萄球菌、大肠杆菌和白色念珠菌等真菌,显示出显着的抗菌活性(Desai 等人,2013 年)。

新型合成方法和抗真菌活性

已经开发出用于喹唑啉衍生物的创新合成方法,从而产生了具有显着抗真菌活性的化合物。这些研究提供了对抗菌功效的结构要求的见解,并为开发针对真菌感染的治疗方法提供了新途径。例如,某些衍生物对真菌生长表现出很高的抑制作用,在对抗真菌病原体方面具有潜在应用(Xu 等人,2007 年)。

抗分枝杆菌活性和光毒性评价

喹唑啉衍生物也因其抗分枝杆菌活性而受到评估,一些化合物对结核分枝杆菌(包括多药耐药菌株)表现出有效的体外和体内活性。这突出了基于喹唑啉的化合物在解决对常规治疗具有耐药性的具有挑战性的细菌感染方面的潜力(Dinakaran 等人,2008 年)。

属性

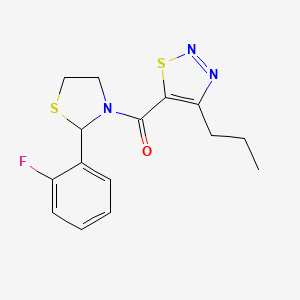

IUPAC Name |

5-(6-fluoroquinazolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-8-1-2-12-11(3-8)13(16-7-15-12)17-5-10-4-9(17)6-18-10/h1-3,7,9-10H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCFTFQEIVDUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=NC=NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)